molecular formula C15H20N4O3S B2658950 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034576-95-7

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2658950
CAS No.: 2034576-95-7
M. Wt: 336.41
InChI Key: UWJAEJDGCKAABR-UHFFFAOYSA-N
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Description

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted with a pyrrolidin-3-yloxy group modified by a cyclohexylsulfonyl moiety. This structure combines a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) with a pyrrolidine (five-membered saturated nitrogen ring) linker. The cyclohexylsulfonyl group introduces steric bulk and electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name

3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c16-10-14-15(18-8-7-17-14)22-12-6-9-19(11-12)23(20,21)13-4-2-1-3-5-13/h7-8,12-13H,1-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJAEJDGCKAABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves several steps. One common method includes the reaction of cyclohexylsulfonyl chloride with pyrrolidine to form the cyclohexylsulfonyl pyrrolidine intermediate. This intermediate is then reacted with pyrazine-2-carbonitrile under specific conditions to yield the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides or aryl halides

Scientific Research Applications

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactivity and stability.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: The compound is used in material science for the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) log P (Estimated) Potential Applications Reference
Target Compound Pyrazine-2-carbonitrile Cyclohexylsulfonyl-pyrrolidinyloxy ~375 2.5–3.0 Pharmaceuticals
5-Isopropylpyrazine-2-carbonitrile (Chalcone) Pyrazine-2-carbonitrile Isopropyl, α,β-unsaturated ketone ~250–300 3.48 Antifungal agents
Fipronil Pyrazole-3-carbonitrile Trifluoromethyl, sulfinyl 437.15 4.0 Insecticides
Trifluoromethylpyridine Analog (CAS 2034450-28-5) Pyrazine-2-carbonitrile Trifluoromethylpyridine carbonyl 363.29 ~2.8 Drug discovery

Biological Activity

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, with the CAS number 2034576-95-7, is a heterocyclic compound characterized by its unique structural features that confer potential biological activities. The molecular formula of this compound is C15H20N4O3S, and it has a molecular weight of 336.4 g/mol. Its structure integrates a pyrazine ring, a pyrrolidine moiety, and a cyclohexylsulfonyl group, which are critical for its biological interactions.

Structural Characteristics

Property Details
Molecular FormulaC15H20N4O3S
Molecular Weight336.4 g/mol
CAS Number2034576-95-7
Key Functional GroupsPyrazine, Pyrrolidine, Sulfonyl

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Derivative : Cyclohexylsulfonyl chloride reacts with pyrrolidine to yield 1-(cyclohexylsulfonyl)pyrrolidine.
  • Coupling Reaction : This intermediate is then reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to produce the final compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group is particularly significant as it can form strong interactions with active sites of enzymes, potentially leading to inhibition of their activity.

Potential Therapeutic Applications

Research has indicated several promising therapeutic applications for this compound:

Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Anticancer Activity : Investigations have shown potential for inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that treatment with the compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential use in inflammatory diseases.
  • Anticancer Research : In cellular assays, this compound was found to induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

Compound Type Biological Activity
Pyrrolidine DerivativesEnzyme inhibition, receptor binding
Pyrazine DerivativesAntimicrobial and anticancer activities
Sulfonyl-containing CompoundsStrong interactions with biological targets

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step reactions:

Pyrazine ring formation via condensation reactions.

Nitrile group introduction using nucleophilic substitution (e.g., KCN or NaCN under controlled pH).

Cyclohexylsulfonyl-pyrrolidine coupling via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or SN2 reactions.

  • Characterization : Use HPLC (≥95% purity), NMR (¹H/¹³C for functional group confirmation), and HRMS for molecular weight validation .
    • Optimization : Adjust reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (0.5–2 mol% Pd) to improve yield (>70%) .

Q. How does the structural configuration of this compound influence its solubility and reactivity?

  • Solubility : The cyclohexylsulfonyl group enhances lipophilicity, reducing aqueous solubility (<1 mg/mL in water). Use polar aprotic solvents (DMSO, DMF) for in vitro assays .
  • Reactivity :

  • The pyrazine nitrile undergoes nucleophilic addition (e.g., with amines or thiols).
  • The sulfonamide moiety participates in hydrogen bonding, critical for target binding (e.g., kinase inhibition) .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

  • Kinase inhibition assays : Test against CHK1 (Checkpoint Kinase 1) using recombinant enzyme assays (IC₅₀ < 100 nM indicates potency) .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HCT-116, HeLa) with DNA-damaging agents (e.g., cisplatin) to assess synergy .
  • ADMET : Measure metabolic stability in liver microsomes and permeability via Caco-2 assays .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield in coupling steps) be systematically addressed?

  • Problem : Low coupling efficiency between pyrrolidine and pyrazine moieties.
  • Solutions :

Catalyst screening : Test Buchwald-Hartwig or Ullmann conditions for C-O bond formation.

Protecting groups : Use tert-butoxycarbonyl (Boc) to stabilize reactive intermediates.

Continuous flow chemistry : Improve reaction control and scalability .

  • Validation : Monitor reaction progress via TLC or LC-MS at 30-minute intervals .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Root causes :

  • Assay variability (e.g., ATP concentration in kinase assays).
  • Compound purity differences (e.g., residual solvents affecting activity).
    • Strategies :

Standardize protocols : Use uniform ATP concentrations (e.g., 10 µM) and control for purity (HPLC ≥98%).

Orthogonal assays : Confirm CHK1 inhibition via Western blot (phospho-CDC25C as a downstream marker) .

Q. What computational approaches are effective for predicting off-target interactions?

  • Methods :

Molecular docking : Screen against kinase libraries (e.g., PDB entries 3PAU for CHK1).

MD simulations : Assess binding stability (>50 ns trajectories) and identify key residues (e.g., Lys38, Glu85 in CHK1).

QSAR modeling : Corlate substituent effects (e.g., cyclohexyl vs. ethylsulfonyl) with activity .

Q. How to design in vivo studies to validate its chemosensitization potential?

  • Model : Use xenograft mice (e.g., HT-29 colon cancer) with co-administration of gemcitabine .
  • Endpoints :

  • Tumor volume reduction (>50% vs. control).
  • Pharmacokinetics: Measure plasma half-life (t₁/₂) and brain penetration (logBB > 0.3).
    • Safety : Monitor weight loss and liver enzymes (ALT/AST) .

Key Recommendations for Researchers

  • Prioritize structure-activity relationship (SAR) studies by modifying the pyrrolidine sulfonyl group to enhance potency and solubility.
  • Address batch-to-batch variability via QC protocols (e.g., NMR purity checks).
  • Collaborate with computational chemists to refine predictive models for off-target risks.

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